N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C17H23N5O3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.18008961 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound is closely related to a class of compounds that are synthesized and analyzed for their structural properties. For instance, a study by Carvalho et al. (2007) focused on the synthesis and crystallization of a related compound, contributing to the understanding of hydrogen bonds in similar molecular structures (Carvalho, Emmerling, & Schneider, 2007).
Neuroprotective and MAO-B Inhibitory Activities
- Derivatives of this compound have been investigated for their neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities. Mitkov et al. (2022) identified a structure closely related to the compound , highlighting its low neurotoxicity and high neuroprotection potential (Mitkov et al., 2022).
Molecular Imprinted Polymers
- The use of similar compounds in the development of molecular imprinted polymers (MIPs) has been studied. Fahim & Abu-El Magd (2021) explored the reaction of a related compound for the creation of MIPs, showing potential applications in various fields, including biotechnology (Fahim & Abu-El Magd, 2021).
Potential in Antitumor Activity
- The compound and its derivatives have shown promise in antitumor activity. Sultani et al. (2017) synthesized new derivatives and evaluated their antitumor effects on cancer cell lines, suggesting potential applications in oncology (Sultani et al., 2017).
Antifungal Properties
- Bardiot et al. (2015) identified derivatives of the compound as potent antifungal agents, suggesting broad-spectrum antifungal applications, particularly against Candida and Aspergillus species (Bardiot et al., 2015).
PET Imaging Applications
- In the field of positron emission tomography (PET) imaging, derivatives of this compound have been used. A study by Yui et al. (2010) explored its application in imaging the translocator protein in the brain, highlighting its potential in neurological research (Yui et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-20-15-14(16(24)21(2)17(20)25)22(11-19-15)10-13(23)18-9-8-12-6-4-3-5-7-12/h6,11H,3-5,7-10H2,1-2H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZVJPUZXVFLEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCC3=CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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